molecular formula C2HF2IO2 B2727788 Iododifluoroacetic acid CAS No. 1032021-83-2

Iododifluoroacetic acid

Cat. No.: B2727788
CAS No.: 1032021-83-2
M. Wt: 221.929
InChI Key: RHMXAMDVHXEDGU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of iododifluoroacetic acid typically involves the iodination of difluoroacetic acid. One common method includes the reaction of difluoroacetic acid with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and the use of solvents such as chloroform . Industrial production methods may involve more scalable processes, but detailed industrial methods are not widely documented.

Chemical Reactions Analysis

Iododifluoroacetic acid undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Iododifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of iododifluoroacetic acid involves its ability to interact with various molecular targets. The presence of both iodine and fluorine atoms makes it a versatile compound for modifying the chemical properties of target molecules. It can participate in halogen bonding, which influences the reactivity and stability of the compounds it interacts with .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-difluoro-2-iodoacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF2IO2/c3-2(4,5)1(6)7/h(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMXAMDVHXEDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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